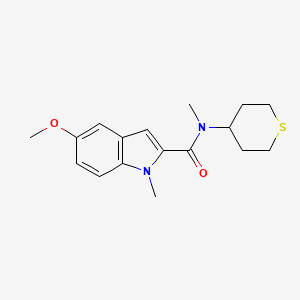

![molecular formula C20H18N4 B5524235 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines typically involves multiple steps, including palladium-catalyzed Suzuki coupling and N-methylation processes. Kumar et al. (2003) developed a convenient synthesis of a closely related compound, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, as a potential PET ligand, indicating the complexity and sophistication involved in synthesizing such compounds (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines is characterized by the presence of pyrazolo and pyrimidine rings, which are crucial for their chemical behavior and interaction with other molecules. Lu Jiu-fu et al. (2015) synthesized a related compound and confirmed its structure using various analytical techniques, highlighting the importance of structural analysis in understanding the properties of such compounds (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidin-7-amines is influenced by the functional groups attached to the core structure. For instance, compounds in this class can undergo reactions such as cyclization and amination, leading to the formation of various derivatives with different properties. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the potential for diverse chemical transformations (Repich et al., 2017).

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

One area of research involving 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is in catalysis and synthetic chemistry. For example, the DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlights the utility of catalytic processes in creating complex tricyclic compounds under solvent-free conditions, demonstrating the chemical versatility and potential for creating novel compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

Imaging and Diagnostics

In the field of imaging and diagnostics, research has been conducted on the synthesis of potential PET ligands for in vivo imaging of CRF1 receptors, showcasing the compound's relevance in developing diagnostic tools for neurological conditions. This research underscores the compound's potential in the development of novel radiotracers for medical imaging (Kumar et al., 2003).

Pharmacological Research

Pharmacological studies have also utilized derivatives of 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, exploring their potential as multitargeted receptor tyrosine kinase inhibitors. These inhibitors show promise in the treatment of diseases with vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) involvement, indicating significant therapeutic potential (Frey et al., 2008).

Anticancer Activity

Research into the anticancer activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, showcasing the potential of these compounds in inducing apoptotic cell death in cancer cell lines, further exemplifies the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives. This work highlights the ongoing exploration into novel compounds for cancer therapy (Atapour-Mashhad et al., 2017).

Antibacterial Applications

The synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines and their antibacterial activities against a variety of microorganisms demonstrate the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Atta et al., 2011).

Safety and Hazards

Zukünftige Richtungen

The future directions for “2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” and other pyrazolo[1,5-a]pyrimidines could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The significant photophysical properties of these compounds also suggest potential applications in material science .

Eigenschaften

IUPAC Name |

2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-13-17(15-9-5-3-6-10-15)19(21)24-20(22-13)18(14(2)23-24)16-11-7-4-8-12-16/h3-12H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYLEYRJZHTLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1C3=CC=CC=C3)N)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

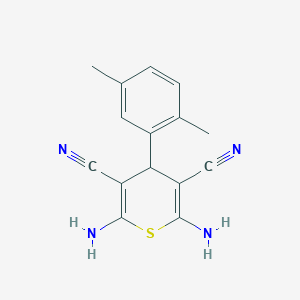

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

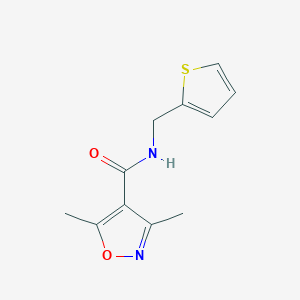

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

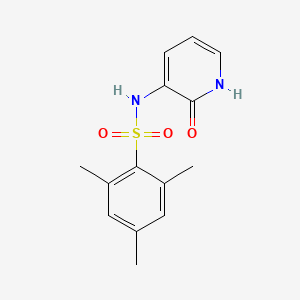

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)